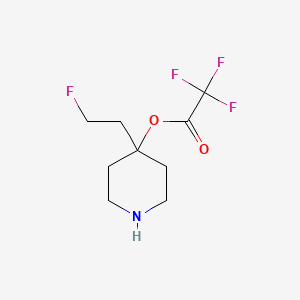
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C9H15F4NO3 and a molecular weight of 261.22 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluoroethyl group and a trifluoroacetate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate typically involves the reaction of 4-(2-fluoroethyl)piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 4-(2-Fluoroethyl)piperidine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is typically performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and alcohol, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets in biological systems. The fluoroethyl group and trifluoroacetate ester can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-yl)morpholine 2,2,2-trifluoroacetate: This compound has a similar structure but contains a morpholine ring instead of a fluoroethyl group.
2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride: This compound has a similar trifluoroacetate ester but differs in the substitution pattern on the piperidine ring.
Uniqueness
4-(2-Fluoroethyl)piperidin-4-yl 2,2,2-trifluoroacetate is unique due to the presence of both a fluoroethyl group and a trifluoroacetate ester. This combination imparts distinct chemical and physical properties, making it valuable in various scientific research applications. The fluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the trifluoroacetate ester provides a reactive site for further chemical modifications .
Properties
Molecular Formula |
C9H13F4NO2 |
|---|---|
Molecular Weight |
243.20 g/mol |
IUPAC Name |
[4-(2-fluoroethyl)piperidin-4-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H13F4NO2/c10-4-1-8(2-5-14-6-3-8)16-7(15)9(11,12)13/h14H,1-6H2 |
InChI Key |
RGFCVJGADNTUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCF)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















